molecular formula C21H43N5O15S B3068341 Nebramycin II (sulfate) CAS No. 41194-16-5

Nebramycin II (sulfate)

Katalognummer: B3068341
CAS-Nummer: 41194-16-5
Molekulargewicht: 637.7 g/mol
InChI-Schlüssel: WGLYHYWDYPSNPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Apramycin sulfate, also known as Nebramycin II, is an aminoglycoside antibiotic . It has a molecular weight of 539.58 (free base basis) . It is used in veterinary medicine to treat bacterial infections .


Molecular Structure Analysis

The empirical formula for Apramycin sulfate is C21H41N5O11 · xH2SO4 . The molecular structure of Apramycin sulfate is complex, with a bicyclic sugar moiety and a monosubstituted deoxystreptamine .

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Nebramycin II, known for its antibacterial properties as part of the aminoglycoside family, has been a cornerstone in combating various bacterial infections. Specifically, its efficacy against Pseudomonas aeruginosa, a notorious pathogen, has been well-documented. Tobramycin, a derivative of Nebramycin, showcases enhanced activity against P. aeruginosa compared to other members of the aminoglycoside family like gentamicin. Clinical trials have established its use in treating infections in various bodily regions, including the urinary and respiratory tracts, signifying its broad-spectrum capabilities (Brogden et al., 2012).

Respiratory Management in Cystic Fibrosis

Cystic Fibrosis (CF) patients often grapple with chronic P. aeruginosa infections, leading to significant morbidity. Tobramycin, delivered via inhalation, has significantly improved the management of such infections. It provides high lung deposition, ensuring potent antibacterial action directly at the infection site, while minimizing systemic toxicity. This targeted approach has shown promising results in improving lung function, reducing bacterial density in sputum, and curbing the frequency of hospital admissions and systemic antibacterial use. The advent of dry powder formulations has further simplified the administration process, enhancing patient compliance without compromising efficacy or safety (Cheer et al., 2003; Klepser, 2004).

Pharmacokinetic and Pharmacodynamic Insights

Understanding the pharmacokinetics and pharmacodynamics of Nebramycin derivatives like Tobramycin is crucial in optimizing its clinical use. Studies underscore the importance of considering patient-specific factors such as age, body composition, and renal function in dosing regimens. This individualized approach ensures effective drug concentrations at the infection site while mitigating potential toxicity risks. Furthermore, the minimal influence of cystic fibrosis as a disease-specific factor on the pharmacokinetics of Tobramycin underlines the universality of the established dosing guidelines, applicable to both CF and non-CF patient populations (Hennig et al., 2013).

Wirkmechanismus

Apramycin sulfate works by blocking translocation and binding to the eukaryotic decoding site . This action inhibits protein synthesis, which is essential for bacterial growth and survival .

Eigenschaften

IUPAC Name

5-amino-2-[[7-amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4-diol;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41N5O11.H2O4S/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31;1-5(2,3)4/h5-21,26-32H,2-4,22-25H2,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLYHYWDYPSNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43N5O15S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41194-16-5
Record name 4-O-[(2R,3R,4aS,6R,7S,8R,8aR)-3-amino-6-(4-amino-4-deoxy-α-D-glucopyranosyloxy)-8-hydroxy-7-methylaminoperhydropyrano[3,2-b]pyran-2-yl]-2-deoxystreptamine, sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.